Sorafenib metabolite M3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

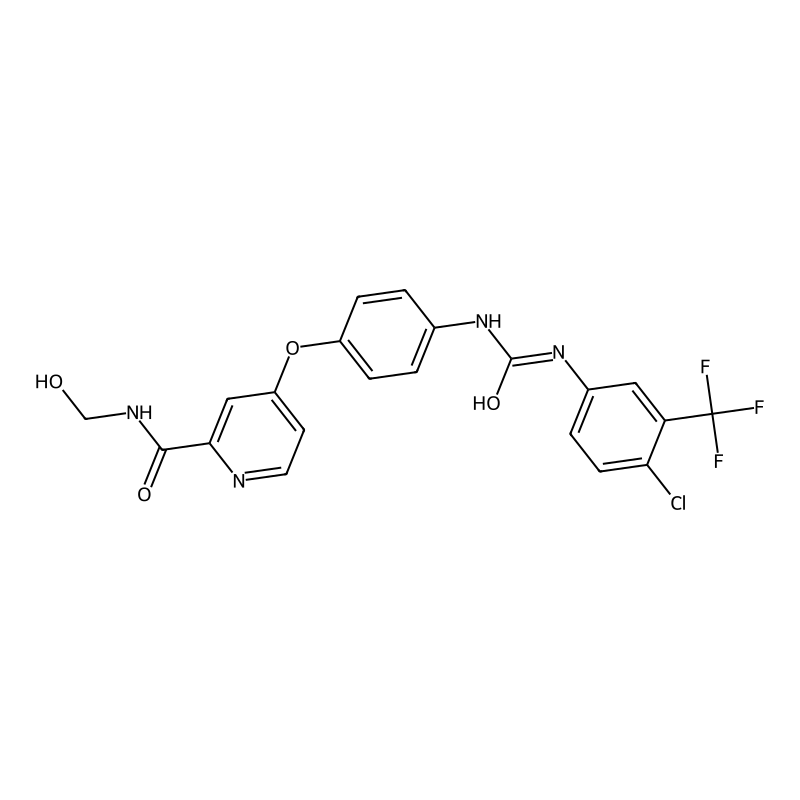

Sorafenib metabolite M3, chemically known as N-methylhydroxylated sorafenib, is one of the significant metabolites of sorafenib, a multi-kinase inhibitor primarily used in the treatment of hepatocellular carcinoma and other malignancies. Sorafenib itself is a bi-aryl urea compound that targets various receptor tyrosine kinases, inhibiting tumor growth and angiogenesis by blocking pathways associated with cancer cell proliferation and survival. The chemical structure of sorafenib metabolite M3 is represented by the molecular formula .

Sorafenib undergoes extensive metabolism primarily in the liver, facilitated by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathway includes several reactions:

- Oxidation: Sorafenib is oxidized to form various metabolites, including sorafenib N-oxide (M2) and N-methylhydroxylated sorafenib (M3).

- Glucuronidation: Some metabolites are further conjugated with glucuronic acid through the action of UDP-glucuronosyltransferase enzymes like UGT1A9.

- N-demethylation: This reaction leads to the formation of other metabolites such as M4 and M5, which are also products of sorafenib metabolism .

The synthesis of sorafenib metabolite M3 can be achieved through metabolic processes in vitro using liver microsomes or hepatocytes that express CYP3A4. In laboratory settings, researchers often utilize:

- Liver Microsome Incubation: This method involves incubating sorafenib with liver microsomes derived from human or animal sources to facilitate oxidation and subsequent formation of metabolites.

- Chemical Synthesis: Although less common, M3 can also be synthesized through targeted

Sorafenib metabolite M3 is primarily relevant in pharmacokinetic studies and drug metabolism research. Understanding its formation and activity helps in:

- Optimizing Dosage Regimens: Insights into how metabolites affect drug efficacy can guide adjustments in dosing for better therapeutic outcomes.

- Investigating Drug Interactions: Studying M3 can reveal potential interactions with other medications that may alter its metabolism or efficacy.

- Biomarker Development: Metabolites like M3 might serve as biomarkers for monitoring treatment response in patients undergoing therapy with sorafenib .

Research indicates that the metabolism of sorafenib, including the formation of metabolite M3, is significantly influenced by various factors such as liver disease and concomitant medications that inhibit or induce CYP3A4 activity. For instance:

- CYP Inhibitors: Drugs that inhibit CYP3A4 can lead to increased levels of sorafenib and its metabolites, potentially enhancing therapeutic effects or toxicity.

- CYP Inducers: Conversely, medications that induce CYP3A4 may decrease the levels of sorafenib and its metabolites, reducing efficacy .

These interactions underscore the importance of personalized medicine approaches in managing cancer therapies.

Several compounds are structurally and functionally related to sorafenib metabolite M3. Here are some notable examples:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sorafenib | Bi-aryl urea | Multi-kinase inhibitor | First-line treatment for hepatocellular carcinoma |

| Sorafenib N-oxide (M2) | Oxidized derivative | Similar kinase inhibition | Major CYP 3A4 metabolite accounting for ~17% plasma levels |

| Sorafenib metabolite M1 | Hydroxylated derivative | Retains anti-cancer activity | Formed via N-oxidation plus N-methylhydroxylation |

| Sorafenib metabolite M4 | N-demethylated derivative | Potentially less active than parent compound | Involved in further metabolic pathways |

| Regorafenib | Bi-aryl urea | Multi-kinase inhibitor | Developed as a second-line treatment for colorectal cancer |

Sorafenib metabolite M3 stands out due to its specific hydroxylation pattern that influences its biological activity compared to other metabolites and related compounds. Its role in enhancing or modulating the effects of sorafenib makes it a significant focus in ongoing cancer research .

Molecular Formula and Mass

Molecular Formula: C21H16ClF3N4O4

Sorafenib metabolite M3, also known as N-methylhydroxylated sorafenib or BAY-721973, possesses the molecular formula C21H16ClF3N4O4 [2] [4]. This formula represents the addition of one oxygen atom compared to the parent sorafenib compound, reflecting the hydroxylation modification that occurs during metabolic transformation [6]. The molecular formula indicates the presence of 21 carbon atoms, 16 hydrogen atoms, one chlorine atom, three fluorine atoms, four nitrogen atoms, and four oxygen atoms in the metabolite structure [2].

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClF3N4O4 |

| Chemical Name | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide |

| Common Name | N-methylhydroxylated sorafenib |

| CAS Number | 1380310-94-0 |

| UNII | 83F1Z938Q0 |

Molecular Weight: 480.8 g/mol

The molecular weight of sorafenib metabolite M3 is 480.8 grams per mole, as determined through computational analysis by PubChem [2] [4]. This molecular weight represents an increase of approximately 16 atomic mass units compared to the parent sorafenib compound, which has a molecular weight of 464.82 grams per mole [8]. The increase corresponds to the addition of one oxygen atom during the N-methylhydroxylation process that forms this metabolite [6] [26].

| Molecular Properties | Value |

|---|---|

| Molecular Weight | 480.8 g/mol |

| Exact Mass | 480.0812172 Da |

| Monoisotopic Mass | 480.0812172 Da |

| Heavy Atom Count | 33 |

Structural Characterization

SMILES Notation

The Simplified Molecular Input Line Entry System notation for sorafenib metabolite M3 is: C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCO [2] [4]. This SMILES string encodes the complete chemical structure of the metabolite, including the hydroxymethyl group attached to the nitrogen atom that distinguishes it from the parent sorafenib compound [2]. The notation reveals the presence of aromatic rings, the urea linkage, the ether connection, and the carboxamide functionality with the hydroxymethyl substitution [4].

InChI and InChIKey Identifiers

The International Chemical Identifier for sorafenib metabolite M3 is: InChI=1S/C21H16ClF3N4O4/c22-17-6-3-13(9-16(17)21(23,24)25)29-20(32)28-12-1-4-14(5-2-12)33-15-7-8-26-18(10-15)19(31)27-11-30/h1-10,30H,11H2,(H,27,31)(H2,28,29,32) [2] [4]. The corresponding InChIKey is HCXYKSDRIWQAMU-UHFFFAOYSA-N, which serves as a unique identifier for this specific chemical structure [2] [4]. These identifiers provide standardized representations that enable precise chemical database searches and structural comparisons [4].

| Structural Identifiers | Value |

|---|---|

| SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)NCO |

| InChI | InChI=1S/C21H16ClF3N4O4/c22-17-6-3-13(9-16(17)21(23,24)25)29-20(32)28-12-1-4-14(5-2-12)33-15-7-8-26-18(10-15)19(31)27-11-30/h1-10,30H,11H2,(H,27,31)(H2,28,29,32) |

| InChIKey | HCXYKSDRIWQAMU-UHFFFAOYSA-N |

| PubChem CID | 67424139 |

N-methylhydroxylated Derivative Structure

Sorafenib metabolite M3 is specifically characterized as an N-methylhydroxylated derivative of sorafenib, formed through the enzymatic action of cytochrome P450 3A4 [6] [26]. The structural modification involves the hydroxylation of a methyl group attached to a nitrogen atom in the original sorafenib molecule [6]. This transformation introduces a hydroxymethyl group (-CH2OH) where the parent compound contains a simple methyl group (-CH3) [2] [6]. The metabolite retains the core bi-aryl urea structure characteristic of sorafenib but features the additional hydroxyl functionality that potentially affects its physical and chemical properties [6] [26].

Physical and Chemical Properties

Predicted Collision Cross Sections

Mass spectrometry analysis reveals specific predicted collision cross sections for various adduct forms of sorafenib metabolite M3 [2]. The protonated molecular ion [M+H]+ exhibits a collision cross section of 205.3 Ų at m/z 481.08848 [2]. The sodium adduct [M+Na]+ demonstrates a collision cross section of 211.5 Ų at m/z 503.07042 [2]. The deprotonated form [M-H]- shows a collision cross section of 208.8 Ų at m/z 479.07392 [2].

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 481.08848 | 205.3 |

| [M+Na]+ | 503.07042 | 211.5 |

| [M-H]- | 479.07392 | 208.8 |

| [M+NH4]+ | 498.11502 | 210.5 |

| [M+K]+ | 519.04436 | 205.3 |

| [M+H-H2O]+ | 463.07846 | 192.9 |

| [M+HCOO]- | 525.07940 | 218.8 |

| [M+CH3COO]- | 539.09505 | 237.5 |

Structural Comparison with Parent Compound

The structural comparison between sorafenib metabolite M3 and its parent compound sorafenib reveals critical differences in molecular composition and properties [6] [8]. While both compounds share the fundamental bi-aryl urea framework, the metabolite contains an additional oxygen atom incorporated through the N-methylhydroxylation process [6]. The parent sorafenib has the molecular formula C21H16ClF3N4O3 with a molecular weight of 464.82 grams per mole [8], whereas metabolite M3 has the formula C21H16ClF3N4O4 with a molecular weight of 480.8 grams per mole [2] [4]. This structural modification occurs primarily through cytochrome P450 3A4-mediated oxidation, which introduces the hydroxyl group to the N-methyl moiety [6] [26].

Functional Group Analysis

The functional group composition of sorafenib metabolite M3 includes several key structural elements that define its chemical behavior [2] [4]. The molecule contains a diaryl ether functional group with the formula ROR', where both R and R' represent aryl groups [18] [20]. The compound features a urea linkage (-NH-CO-NH-) connecting the two aromatic ring systems [22]. The pyridine ring system contributes to the overall electronic properties of the molecule [2]. The trifluoromethyl group (-CF3) attached to the chlorinated aromatic ring enhances the lipophilicity and metabolic stability [2] [4]. The hydroxymethyl group (-CH2OH) represents the key structural difference from the parent compound and serves as the primary site of metabolic modification [2] [6].

| Computed Physical Properties | Value |

|---|---|

| XLogP3-AA | 3.5 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 113 Ų |

| Complexity | 664 |

| Formal Charge | 0 |